Cas no 142228-52-2 (Methyl(4,6-dichloro-2-methylpyrimidin-5-yl)acetate)

Methyl(4,6-dichloro-2-methylpyrimidin-5-yl)acetate 化学的及び物理的性質
名前と識別子
-
- methyl 2-(4,6-dichloro-2-methyl-pyrimidin-5-yl)-acetate
- Methyl 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetate
- SYVXDRVDBGASGV-UHFFFAOYSA-N
- methyl(4,6-dichloro-2-methylpyrimidin-5-yl)acetate
- Methyl 4,6-dichloro-2-methyl-pyrimidin-5-yl-acetate
- methyl (4,6-dichloro-2-methylpyrimidin-5-yl)acetate
- methyl (4,6-dichloro-2-methyl-pyrimidin-5-yl )-acetate
- 4,6-dichloro-2-methylpyrimidine-5-acetic acid, methyl ester
- Methyl(4,6-dichloro-2-methylpyrimidin-5-yl)acetate
-
- MDL: MFCD11870529
- インチ: 1S/C8H8Cl2N2O2/c1-4-11-7(9)5(8(10)12-4)3-6(13)14-2/h3H2,1-2H3
- InChIKey: SYVXDRVDBGASGV-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(N=C(C)N=1)Cl)CC(=O)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 204
- トポロジー分子極性表面積: 52.1
Methyl(4,6-dichloro-2-methylpyrimidin-5-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 208537-1g |
Methyl 2-(4,6-dichloro-2-methyl-pyrimidin-5-yl)acetate |
142228-52-2 | 1g |
$794.00 | 2023-09-06 |
Methyl(4,6-dichloro-2-methylpyrimidin-5-yl)acetate 関連文献
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
Methyl(4,6-dichloro-2-methylpyrimidin-5-yl)acetateに関する追加情報
Recent Advances in the Study of Methyl(4,6-dichloro-2-methylpyrimidin-5-yl)acetate (CAS: 142228-52-2)
Methyl(4,6-dichloro-2-methylpyrimidin-5-yl)acetate (CAS: 142228-52-2) is a key intermediate in the synthesis of various biologically active compounds, particularly in the pharmaceutical and agrochemical industries. Recent studies have highlighted its significance in the development of novel therapeutic agents and its role in chemical synthesis. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its applications, synthesis methods, and biological activities.
One of the most notable advancements in the study of Methyl(4,6-dichloro-2-methylpyrimidin-5-yl)acetate is its application in the synthesis of pyrimidine-based drugs. Pyrimidine derivatives are known for their diverse pharmacological properties, including antiviral, anticancer, and anti-inflammatory activities. Recent research has demonstrated that this compound serves as a versatile building block for the development of such derivatives, enabling the creation of more potent and selective therapeutic agents.
In terms of synthesis, recent studies have explored more efficient and environmentally friendly methods for producing Methyl(4,6-dichloro-2-methylpyrimidin-5-yl)acetate. Traditional synthetic routes often involve harsh conditions and generate significant waste. However, newer approaches, such as catalytic methods and green chemistry techniques, have shown promise in improving yield and reducing environmental impact. These advancements are particularly relevant given the increasing emphasis on sustainable practices in chemical manufacturing.
Biological studies have also shed light on the potential mechanisms of action of compounds derived from Methyl(4,6-dichloro-2-methylpyrimidin-5-yl)acetate. For instance, some derivatives have been found to inhibit specific enzymes involved in disease pathways, offering new targets for drug development. Additionally, structure-activity relationship (SAR) studies have provided valuable insights into how modifications to the pyrimidine core can enhance biological activity and reduce toxicity.
Despite these promising developments, challenges remain in the widespread application of Methyl(4,6-dichloro-2-methylpyrimidin-5-yl)acetate. Issues such as scalability, cost-effectiveness, and regulatory approval need to be addressed to fully realize its potential. Future research directions may include further optimization of synthetic routes, expanded biological testing, and exploration of new applications in drug discovery and beyond.
In conclusion, Methyl(4,6-dichloro-2-methylpyrimidin-5-yl)acetate continues to be a compound of significant interest in the field of chemical biology and medicinal chemistry. Its versatility as a synthetic intermediate and its potential in drug development make it a valuable focus for ongoing research. By addressing current challenges and leveraging recent advancements, researchers can unlock new opportunities for innovation in this area.
142228-52-2 (Methyl(4,6-dichloro-2-methylpyrimidin-5-yl)acetate) 関連製品
- 2173996-60-4(5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride)
- 3236-71-3(9,9-Bis (4-Hydroxyphenyl) Fluorene)
- 1805129-16-1(3-(Difluoromethyl)-5-iodopyridine-4-carboxaldehyde)
- 946264-35-3(2-fluoro-N-{2-6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 1512521-62-8(ethyl 2-amino-4-(propan-2-yloxy)butanoate)
- 2877750-17-7(4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)oxy]pyridine-2-carbonitrile)
- 2308474-39-5(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3R)-3-hydroxypyrrolidin-1-yl-5-oxopentanoic acid)
- 428450-58-2(3-{3-(2-carboxyphenyl)sulfanyl-2,5-dioxopyrrolidin-1-yl}benzoic acid)
- 2649072-38-6(1-(3-isocyanato-3-methylbutyl)-1H-pyrazole)
- 95878-02-7(6-(Aminomethyl)-2-hydroxy-pyridine Hydrochloride)




